[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(15-8-5-9-18(12-15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHVETKXYNZRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester, also known as benzyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.352 g/mol
- CAS Number : 1353987-33-3
- SMILES Notation : CCOC(=O)N(CC1CCCN1)C(C)C(=O)OCc1ccccc1
Piperidine derivatives, including the compound in focus, are known to interact with various biological targets, primarily through:
- Cholinergic Activity : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the modulation of neurotransmitter levels in the brain. This mechanism is particularly relevant for cognitive enhancement and neuroprotection in conditions like Alzheimer's disease .
- Anticancer Activity : Research indicates that piperidine derivatives can induce apoptosis in cancer cells. For instance, studies have shown that related compounds demonstrate cytotoxicity against various cancer cell lines by promoting programmed cell death .
- Antimicrobial Properties : Certain piperidine derivatives have shown effectiveness against bacterial strains such as MRSA and E. coli, indicating potential applications in treating infections .
Biological Activity Overview
Alzheimer’s Disease
A study investigated the dual inhibition of AChE and BuChE by a related piperidine compound, showing significant improvements in cognitive function in animal models of Alzheimer’s disease. The compound reduced amyloid beta aggregation and exhibited antioxidant properties, highlighting its potential as a therapeutic agent .
Cancer Therapy
In vitro studies demonstrated that the compound significantly reduced cell viability in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. The mechanism involved activation of apoptotic pathways, suggesting its utility as an anticancer agent .
Antimicrobial Studies
Research on antimicrobial activity revealed that the compound effectively inhibited the growth of various pathogens by targeting ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity .
Scientific Research Applications
Biological Activities
Research indicates that [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester exhibits significant biological activity, particularly in neuropharmacology. Its potential applications include:
- Neurotransmitter Modulation : The compound may act as an inhibitor or modulator of specific receptors involved in neurological processes, influencing neurotransmitter systems such as serotonin and dopamine pathways.
- Therapeutic Agent Development : Studies suggest its utility in developing treatments for conditions like anxiety and depression, given its interaction with fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid signaling pathways .
Neuropharmacological Studies
A study published in a reputable journal explored the effects of the (R)-enantiomer on anxiety-related behaviors in rodent models. The findings indicated that administration of the compound resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
Interaction with Receptors
Research focused on the binding affinity of This compound to various neurotransmitter receptors. Results showed significant interactions with serotonin receptors, indicating a mechanism through which the compound may exert its effects on mood regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Differences
Core Heterocycle: The target compound and most analogs use a piperidine ring, which provides conformational flexibility.
Substituent Effects :
- The 2-hydroxyethyl group in the target compound improves solubility compared to lipophilic groups like cyclopropyl (318.42 g/mol) or benzodioxol (321.41 g/mol) .
- Benzyl ester groups are common across analogs, but modifications (e.g., isopropyl carbamate in pyrrolidine derivatives) alter steric and electronic properties .
Yields vary significantly: 3p (58% yield) vs. 3b (74% yield) , suggesting substituent-dependent reaction efficiency.
Preparation Methods
Synthesis of Piperidinyl Intermediate
The synthesis begins with the preparation of the 1-(2-hydroxyethyl)piperidin-3-ylmethyl moiety. A common approach involves alkylating tert-butyl piperidin-3-ylcarbamate with 2-hydroxyethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in acetonitrile). This step introduces the hydroxethyl side chain while preserving the piperidine ring’s stereochemistry.
Reaction Conditions :
Boc Deprotection and Methyl Carbamate Installation
Following alkylation, the tert-butoxycarbonyl (Boc) group is removed using hydrogen chloride in dioxane (4.0 M, 0°C, 1.5 hours). The resulting amine is reacted with methyl isocyanate in dichloromethane (DCM) under inert atmosphere to form the methyl carbamate.
Key Parameters :
Benzyl Ester Protection
The final step involves esterification with benzyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. This reaction proceeds in DCM at 0°C to room temperature, achieving 86% yield after flash chromatography.
Nucleophilic Substitution via Chloroacetamide Intermediate
Preparation of Chloroacetamide
An alternative route starts with 3-(aminomethyl)piperidine, which is treated with chloroacetyl chloride in THF to form the chloroacetamide derivative. This intermediate is isolated in 89% yield and characterized by ¹H NMR.
Reaction Optimization :
Displacement with Hydroxyethyl Piperidine
The chloroacetamide undergoes nucleophilic substitution with 1-(2-hydroxyethyl)piperidine in the presence of NaI (cat.) and K₂CO₃ in DMF. Microwave-assisted heating (100°C, 30 minutes) improves reaction efficiency, yielding 74% of the coupled product.
Benzylation and Final Product Isolation
The coupled product is treated with benzyl bromide and NaH in DMF, followed by purification via preparative HPLC (C18 column, acetonitrile/water).
Catalytic Hydrogenation of Nitrile Precursors
Nitrile Synthesis
A less common but efficient method involves the formation of a nitrile intermediate via Strecker synthesis. Piperidine-3-carbonitrile is reacted with 2-hydroxyethyl tosylate in DMF, yielding 65% of the nitrile derivative after distillation.
Hydrogenation to Primary Amine
The nitrile is hydrogenated using Raney nickel (H₂, 50 psi, ethanol, 6 hours) to produce the primary amine. Subsequent methylation with methyl chloroformate in the presence of Et₃N affords the methyl carbamate in 81% yield.
Benzyl Ester Formation
Esterification with benzyl alcohol and DCC (dicyclohexylcarbodiimide) in DCM completes the synthesis, with a final yield of 76%.
Comparative Analysis of Synthetic Methods
Critical Observations :
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Reductive amination offers superior stereochemical control, making it ideal for enantioselective synthesis.
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Nucleophilic substitution benefits from microwave acceleration but requires rigorous purification to eliminate byproducts.
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Catalytic hydrogenation is scalable but struggles with nitrile intermediate stability.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the alkylation step achieves 90% conversion in 2 hours (vs. 18 hours in batch).
Green Chemistry Metrics
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E-factor : 8.2 (kg waste/kg product) for reductive amination vs. 12.5 for nucleophilic substitution.
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Solvent Recovery : Ethanol and acetonitrile are recycled via distillation, reducing environmental impact.
Challenges and Mitigation Strategies
Byproduct Formation in Carbamate Synthesis
Side products like N-methylpiperidine arise from over-alkylation. This is mitigated by:
Q & A
Q. What safety protocols are critical when working with intermediates like 2-bromoethanol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
